Strontium 2-hydroxybenzoate
Description
Historical Perspectives in Salicylate (B1505791) Coordination Chemistry and Alkaline Earth Metal Interactions
The study of salicylates, the salts and esters of salicylic (B10762653) acid, has a long history, initially driven by their therapeutic properties. wikipedia.org Salicylic acid itself is a naturally occurring plant hormone first identified in willow trees. wikipedia.org In the realm of coordination chemistry, the interaction of metal ions with organic ligands like salicylate has been a field of continuous development. The carboxylate and hydroxyl groups of the 2-hydroxybenzoate anion provide versatile coordination sites, acting as a chelating agent. wikipedia.org
The coordination chemistry of alkaline earth metals—beryllium, magnesium, calcium, strontium, barium, and radium—has also evolved significantly. unifr.ch Initially, interactions involving these M²⁺ ions were primarily considered from an electrostatic and steric viewpoint, given their ns² electronic configuration and the predominantly ionic nature of their bonds with ligands. unifr.ch However, more recent research has revealed a richer and more complex structural chemistry. unifr.chresearchgate.net The ability of heavier alkaline earth metals like strontium and barium to have expanded and irregular coordination spheres has made them subjects of interest. researchgate.net The study of their complexes with aromatic carboxylic acids, including salicylates, has contributed to understanding the formation of polymeric systems, often featuring carboxylate and water bridges between the metal centers. researchgate.net This foundational work has paved the way for more targeted synthesis and characterization of specific compounds like Strontium 2-hydroxybenzoate.
Significance of Strontium within Contemporary Inorganic and Materials Chemistry Research
Strontium (Sr), an alkaline earth metal, holds a significant position in modern inorganic and materials chemistry due to its unique chemical and physical properties. wikipedia.org It is a soft, silvery-white yellowish metallic element that is highly reactive, readily forming a dark oxide layer in the air. wikipedia.org Its reactivity is intermediate between its neighbors in the periodic table, calcium and barium. wikipedia.org
The applications of strontium and its compounds are diverse and continue to be an active area of research. samaterials.comnih.gov Key areas of significance include:
Pyrotechnics: Volatile strontium salts impart a brilliant red color to flames, making them indispensable in fireworks and flares. Strontium nitrate (B79036) is a commonly used compound for this purpose. wikipedia.orgamazonaws.com
Electronics and Magnets: Strontium carbonate is a major component in the faceplate glass of color television picture tubes. amazonaws.com Strontium ferrite (B1171679) magnets are valued for their high coercive force, thermal and electrical resistivity, and chemical inertness. amazonaws.com
Ceramics and Glass: Strontium compounds are used to improve the quality of ceramic glazes. amazonaws.com Strontium titanate serves as a substrate material for semiconductors. amazonaws.com
Biomedical Applications: Strontium's similarity to calcium allows it to be incorporated into biological systems, leading to research into its potential for bone health and in treating conditions like osteoporosis. solubilityofthings.comresearcher.life Strontium chloride is an ingredient in toothpaste for sensitive teeth. amazonaws.com
Luminescent Materials: The photoluminescent properties of strontium compounds are of considerable interest. solubilityofthings.com For instance, strontium acetate (B1210297) is used in the preparation of phosphors that produce a characteristic red glow. noahchemicals.com
Research and Catalysis: Strontium compounds serve as reagents in analytical chemistry. solubilityofthings.com The element's catalytic activity is also being explored, for example, in the degradation of nerve agents when incorporated into metal-organic frameworks. unifr.ch
This broad utility underscores the ongoing importance of synthesizing and characterizing new strontium-based materials to unlock novel functionalities.
Overview of Current Academic Research Trajectories for this compound
Current academic research on this compound, also known as strontium salicylate, focuses primarily on its synthesis, structural elucidation, and thermal behavior. The compound is of interest for its potential anti-inflammatory properties and as a model system for understanding alkaline earth metal-carboxylate interactions. solubilityofthings.com
A key area of investigation has been the synthesis via soft chemistry methods, reacting strontium carbonate with salicylic acid to produce a pure product. researchgate.net The resulting compound, Strontium(II) bis(2-hydroxybenzoate) dihydrate, has been characterized using various analytical techniques.
Structural Characterization: X-ray diffraction studies have been crucial in determining the solid-state structure. Research has shown that this compound dihydrate ([Sr(C₇H₅O₃)₂·2H₂O]) crystallizes in the monoclinic system. researchgate.net The coordination environment around the strontium ion is complex, often involving the carboxylate and hydroxyl groups of the salicylate ligands as well as water molecules. In a related, more complex structure, diaquabis(2-hydroxybenzoato-κO)bis(1,10-phenanthroline-κN,N′)strontium(II), the Sr(II) ion adopts a distorted square-antiprism coordination geometry, formed by phenanthroline ligands, 2-hydroxybenzoate anions, and water molecules. researchgate.net This highlights the versatile coordination chemistry of strontium with salicylate and other ligands.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| This compound dihydrate | Sr(C₇H₅O₃)₂·2H₂O | Monoclinic | Not specified | a=13.772(5) Å, b=4.994(5) Å, c=9.563(0) Å, β=101.32(9)° researchgate.net |
| diaquabis(2-hydroxybenzoato-κO)bis(1,10-phenanthroline-κN,N′)strontium(II) | [Sr(C₇H₅O₃)₂(C₁₂H₈N₂)₂(H₂O)₂] | Monoclinic | Not specified | Not specified in abstract researchgate.net |
Thermal Analysis: The thermal decomposition of this compound has been investigated to understand its stability and degradation pathway. researchgate.net Thermal analysis (DTA-TGA) shows that the compound decomposes in stages, ultimately yielding strontium oxide (SrO) as the final product. researchgate.net This behavior is consistent with the thermal decomposition patterns of other alkaline earth metal salts, such as carbonates and nitrates, which also decompose to the corresponding metal oxide upon strong heating. shout.education The stability of these group 2 compounds generally increases down the group. shout.educationissr.edu.kh
| Compound | Analysis Method | Key Findings |
|---|---|---|
| This compound dihydrate | DTA-TGA | The final decomposition product is Strontium Oxide (SrO). researchgate.net |
| Group 2 Carbonates (general trend) | Thermal Decomposition | Decompose to metal oxide and carbon dioxide (XCO₃ → XO + CO₂). Stability increases down the group. shout.education |
| Group 2 Nitrates (general trend) | Thermal Decomposition | Decompose to metal oxide, nitrogen dioxide, and oxygen (2X(NO₃)₂ → 2XO + 4NO₂ + O₂). Stability increases down the group. shout.education |
Future research may further explore the potential applications of this compound, leveraging its physicochemical properties for the development of new functional materials or therapeutic agents.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H10O6Sr |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
strontium;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
BJTJYQIAHXROJC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies for Strontium 2 Hydroxybenzoate and Its Complexes
Direct Synthesis Routes and Optimization Strategies
The most straightforward method for synthesizing strontium 2-hydroxybenzoate involves the direct reaction of a strontium salt with salicylic (B10762653) acid. A common approach utilizes strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) as the strontium source. The reaction with salicylic acid (C₇H₆O₃) in an aqueous medium typically yields strontium salicylate (B1505791).
One documented synthesis starts with strontium carbonate, which is reacted with salicylic acid to produce strontium salicylate dihydrate (Sr(C₇H₅O₃)₂·2H₂O). researchgate.net Another precursor, strontium salicylate trihydrate (Sr(SalH)₂ · 3H₂O), can be prepared by reacting strontium carbonate with salicylic acid, which then serves as a starting material for more complex syntheses. idsi.md
Optimization of these direct routes is critical for achieving high yield and purity. Key parameters that must be carefully controlled include reaction time, temperature, and pH. google.com For instance, methods have been developed that can produce strontium salts of temperature-sensitive anions with yields of 90% or more. google.com These optimized processes are designed to ensure the ratio of positive charges from the strontium to the negative charges from the deprotonated salicylate anion is as close to 1:1 as possible, which is crucial for the crystallization reaction. google.com By carefully managing these conditions, the precipitation of impurities such as strontium carbonate can be minimized to less than 1%, and in some cases, as low as 0.2%. google.com This level of control allows for the production of pure, homogeneous single crystals of products like strontium salicylate monohydrate. google.com
| Reactant 1 | Reactant 2 | Solvent | Product | Reference |
|---|---|---|---|---|
| Strontium Carbonate | Salicylic Acid | Water/Methanol | Sr(SalH)₂ · 3H₂O | idsi.md |
Soft Chemistry Approaches in Strontium Salicylate Preparation
Soft chemistry methods provide an alternative to traditional high-temperature or high-pressure syntheses, allowing for the formation of pure products under milder conditions. A specific soft chemistry approach has been successfully employed for the preparation of strontium salicylate dihydrate (Sr(Hsal)₂·2H₂O). researchgate.net
This method involves the synthesis from strontium carbonate and is noted for its ability to yield a pure, well-characterized product. researchgate.netdntb.gov.ua The resulting strontium salicylate was analyzed using various techniques to confirm its identity and structure. Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) were used to characterize the compound, while thermal analysis (DTA-TGA) determined its decomposition pathway, with the final decomposition product being strontium oxide (SrO). researchgate.net X-ray diffraction analysis revealed that the complex crystallizes in a monoclinic system. researchgate.net This approach highlights the efficacy of soft chemistry in producing high-purity inorganic-organic hybrid materials.
| Starting Material | Method | Product | Crystal System | Key Characterization | Reference |
|---|---|---|---|---|---|
| Strontium Carbonate | Soft Chemistry | Sr(Hsal)₂·2H₂O | Monoclinic | FTIR, XRD, DTA-TGA | researchgate.net |
Synthesis of Mixed-Ligand and Heteronuclear Strontium Salicylate Complexes
The coordination chemistry of strontium salicylate extends beyond the simple salt to include mixed-ligand and heteronuclear complexes, where salicylic acid acts as a versatile ligand. cnaa.md These more complex structures are of interest for their unique structural and physicochemical properties.
Heteronuclear Complexes: A notable example is the synthesis of a heteronuclear iron-strontium salicylate complex, {[FeSr₂(SalH)₂(Sal)₂(NO₃)(DMA)₄]}n, where DMA is dimethylacetamide. idsi.md This one-dimensional coordination polymer was synthesized by reacting strontium salicylate trihydrate (Sr(C₆H₄(OH)COO)₂ · 3H₂O) with iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃ · 9H₂O) in methanol. idsi.md The resulting solution was evaporated, and the residue was redissolved in a mixture of tetrahydrofuran (B95107) (THF) and DMA. Dark red crystals of the complex precipitated after four weeks, with a high yield of 86% relative to the initial strontium salt. idsi.md In this structure, the salicylate residues and the nitrate group perform bridging functions between the metal centers. idsi.md
Mixed-Ligand Complexes: Mixed-ligand complexes of strontium salicylate have also been synthesized by introducing a secondary ligand. The complex [Sr₂(SA)₄(phen)₄] (where SA = salicylate and phen = 1,10-phenanthroline) was obtained by adding 1,10-phenanthroline (B135089) to strontium salicylate. acs.org In this dinuclear complex, the strontium ion exhibits a nine-coordinate geometry. acs.org The synthesis of such complexes demonstrates how the coordination sphere of the strontium ion can be expanded and modified by the inclusion of other ligands. acs.org
| Complex Type | Formula | Reactants | Solvents | Key Conditions | Reference |
|---|---|---|---|---|---|
| Heteronuclear | {[FeSr₂(SalH)₂(Sal)₂(NO₃)(DMA)₄]}n | Sr(C₆H₄(OH)COO)₂ · 3H₂O, Fe(NO₃)₃ · 9H₂O | Methanol, THF, DMA | Stirring, evaporation, crystallization over 4 weeks | idsi.md |
| Mixed-Ligand | [Sr₂(SA)₄(phen)₄] | Strontium Salicylate, 1,10-Phenanthroline | Not specified | Addition of phenanthroline to the metal salicylate | acs.org |
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of this compound are highly dependent on the specific reaction conditions employed during its synthesis. The optimization of these parameters is essential for efficient and effective production, particularly in contexts requiring high-purity materials.
Key parameters that significantly influence the outcome of the synthesis are time, temperature, and pH. google.com For the synthesis of aspirin, a related salicylate, a clear linear relationship was observed where both yield and purity increased with rising reaction temperatures between 50 °C and 80 °C. amazonaws.com This principle is applicable to strontium salicylate synthesis, as higher temperatures generally increase the reaction rate, allowing the system to approach completion more quickly and reducing the amount of unreacted starting material. amazonaws.com
In specialized synthesis methods, careful control over these conditions can lead to yields of 75%, 85%, and even over 95%. google.com A crucial aspect of optimization is the management of pH to prevent the formation of unwanted byproducts. For example, controlling the pH helps to avoid the precipitation of strontium carbonate, ensuring a purer final product. google.com The goal is to maintain conditions that favor the crystallization of the desired strontium salt while suppressing the formation of impurities. google.com The success of these methods is demonstrated by the ability to produce pure, homogeneous single crystals of strontium salicylate monohydrate with substantially higher yield and purity than previously reported methods. google.com
| Parameter | Influence | Objective | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and equilibrium. Higher temperatures can increase both yield and purity within a set time. | Optimize for maximum conversion and crystallization of the desired product. | google.comamazonaws.com |
| pH | Crucial for preventing the formation of impurities like strontium carbonate. | Maintain a pH range that ensures the stability of the salicylate anion and prevents precipitation of byproducts. | google.com |
| Time | Determines the extent of reaction completion. | Allow sufficient time for the reaction to proceed to maximize yield. | google.com |
| Reactant Ratio | The molar ratio of strontium to salicylate affects the stoichiometry of the final product and crystallization efficiency. | Achieve a charge ratio close to 1:1 for optimal salt formation. | google.com |
Advanced Structural Characterization and Elucidation of Strontium 2 Hydroxybenzoate Architectures
Spectroscopic Probing of Strontium 2-hydroxybenzoate Molecular Structure
The molecular structure of this compound, also known as strontium salicylate (B1505791), has been investigated through various spectroscopic techniques. These methods provide detailed insights into the compound's functional groups, coordination environment, electronic properties, and local atomic structure.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR), infrared (IR), and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the coordination between the strontium ion and the salicylate ligand. researchgate.netacs.org In this compound, the salicylate ligand can coordinate to the metal ion in several ways, influencing the vibrational frequencies of its carboxylate and hydroxyl groups. researchgate.net
The analysis of the IR and Raman spectra reveals key information about the bonding within the molecule. For instance, the positions of the carboxylate group's asymmetric and symmetric stretching vibrations (ν_asym(COO⁻) and ν_sym(COO⁻)) are particularly informative. The difference between these two frequencies (Δν) can help determine the coordination mode of the carboxylate group. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν suggests a bidentate or bridging coordination mode. In some strontium salicylate complexes, the carboxylic groups are found to be coordinated in a syn-syn bridging mode. researchgate.net
The hydroxyl group (-OH) of the salicylate ligand also plays a crucial role in the structure. Its stretching frequency (ν(OH)) can indicate whether it is involved in coordination with the strontium ion or in hydrogen bonding. In some structures, the oxygen atom of the hydroxyl group does not directly bind to the strontium ion but instead forms intramolecular hydrogen bonds with the carboxylate groups. researchgate.netacs.org
The aromatic ring of the salicylate ligand exhibits characteristic C=C stretching vibrations, which are typically observed in the 1400–1650 cm⁻¹ region of the IR and Raman spectra. rasayanjournal.co.in These bands are generally less affected by coordination compared to the carboxylate and hydroxyl groups.
Table 1: Key Vibrational Frequencies in Salicylate Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| O-H stretch (hydroxyl) | 3200-3600 | Indicates hydrogen bonding and coordination of the hydroxyl group. |
| C=O stretch (carboxylic acid dimer) | 1680-1710 | Characteristic of the dimeric form of salicylic (B10762653) acid. acs.org |
| Asymmetric COO⁻ stretch | 1540-1650 | Its position helps determine the coordination mode of the carboxylate group. |
| Symmetric COO⁻ stretch | 1380-1420 | Used in conjunction with the asymmetric stretch to analyze coordination. |
This table provides a generalized range for salicylate-containing compounds. Specific values for this compound can vary based on its specific crystalline form and hydration state.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the aromatic protons of the salicylate ligand typically appear as a complex set of signals in the range of 6.5-8.0 ppm. The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern of the benzene (B151609) ring. The protons of the hydroxyl and carboxyl groups can be broad and their positions may vary depending on the solvent and concentration, due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxyl carbon is typically observed in the range of 170-180 ppm. The carbon atom attached to the hydroxyl group (C-OH) usually resonates around 160 ppm, while the other aromatic carbons appear between 115 and 140 ppm. Changes in the chemical shifts of the carboxyl and C-OH carbons upon coordination with strontium can provide insights into the binding mode of the salicylate ligand.
For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Salicylate Anion
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~7.3 | ~122 |
| H4 | ~6.8 | ~132 |
| H5 | ~7.2 | ~118 |
| H6 | ~7.8 | ~130 |
| OH | Variable | - |
| COOH | Variable | ~175 |
| C1 (C-COO) | - | ~117 |
Note: These are approximate values for the salicylate anion in solution and can be influenced by the solvent, concentration, and the presence of the strontium counter-ion. Data is generalized from typical values for salicylates.
UV-Vis spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the salicylate ligand.
Typically, the spectrum exhibits strong absorption bands in the UV region, which can be attributed to π-π* and n-π* transitions within the aromatic ring and the carboxylate group. The π-π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n-π* transitions, which are usually weaker, involve the promotion of non-bonding electrons (from the oxygen atoms of the carboxylate and hydroxyl groups) to antibonding π* orbitals. mdpi.comsciforum.net
The optical band gap (E_g) of the material can be estimated from the UV-Vis absorption spectrum using a Tauc plot. acs.org This involves plotting (αhν)^n against the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The extrapolation of the linear portion of the plot to the energy axis gives the value of the optical band gap. The band gap is a crucial parameter for understanding the material's potential in optoelectronic applications.
Some strontium compounds are known for their luminescent properties, and this compound may also exhibit photoluminescence. solubilityofthings.com Photoluminescence is the emission of light from a material after it has absorbed photons. horiba.com The photoluminescence spectrum can provide information about the electronic structure and relaxation pathways of the excited states.
Upon excitation with a suitable wavelength of light (often in the UV region), this compound can be promoted to an excited electronic state. The subsequent relaxation of the molecule to its ground state can occur through the emission of photons, resulting in a luminescence spectrum. The position, intensity, and shape of the emission bands are characteristic of the material and can be influenced by factors such as the coordination environment of the strontium ion, the presence of defects, and intermolecular interactions. The study of the luminescent properties of this compound is relevant for its potential use in applications like optoelectronics. solubilityofthings.com
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. In the case of this compound, EXAFS can be used to determine the coordination number, bond distances, and the type of neighboring atoms around the strontium ion. rsc.org
By analyzing the oscillations in the X-ray absorption coefficient above the absorption edge of strontium, it is possible to obtain detailed structural information. This includes the average Sr-O bond lengths and the number of oxygen atoms in the first coordination shell of the strontium ion. This information is crucial for building an accurate model of the coordination polyhedron around the strontium center, which is often difficult to determine by other means, especially for non-crystalline or poorly ordered materials.
Solution Chemistry and Intermolecular Interactions
The behavior of this compound in solution is governed by its solubility and the various intermolecular interactions it can participate in.
This compound is moderately soluble in water. solubilityofthings.com This solubility is facilitated by the ability of the carboxylate and hydroxyl groups of the salicylate ligand to form hydrogen bonds with water molecules. The dissociation of this compound in water yields strontium ions (Sr²⁺) and salicylate anions (C₇H₅O₃⁻). youtube.com
The solubility of this compound can be influenced by the pH of the solution. In more alkaline conditions, the hydroxyl group can also be deprotonated, potentially affecting the solubility and the nature of the species in solution. solubilityofthings.com The compound is generally less soluble in organic solvents. solubilityofthings.com
In solution, various intermolecular interactions can occur. These include ion-dipole interactions between the Sr²⁺ ions and water molecules, and hydrogen bonding between the salicylate anions and water. Furthermore, π-π stacking interactions can occur between the aromatic rings of the salicylate anions, especially at higher concentrations. acs.org These interactions can lead to the formation of aggregates or more complex supramolecular structures in solution. Understanding these interactions is important for controlling the crystallization process and for applications where the compound is used in a solution phase.
Factors Influencing Solubility Characteristics (e.g., pH, solvent influence)
The solubility of this compound, a salt of a weak acid, is governed by several interconnected factors, primarily the chemical nature of the solvent and the pH of the medium. solubilityofthings.com The interplay of these elements dictates the extent to which the compound dissolves, which is a critical parameter for its synthesis, purification, and application.
pH Dependency
The pH of an aqueous solution significantly alters the solubility of this compound. solubilityofthings.com The compound's structure contains both a carboxylic acid group and a hydroxyl group. The solubility of weak acids and their salts is highly dependent on the pH of the medium because it affects the state of ionization. ijnrd.org For this compound, as the pH of the solution increases, the equilibrium shifts to favor the deprotonation of the hydroxyl group, leading to a more ionized state. This increased ionization enhances the molecule's interaction with polar water molecules, thereby increasing its solubility. solubilityofthings.com Conversely, in more acidic conditions (lower pH), the equilibrium favors the protonated, less soluble form of the salicylate, which can lead to precipitation. ijnrd.orgscholarsresearchlibrary.com This behavior is a critical consideration in processes like crystallization and formulation. scholarsresearchlibrary.com Studies on other strontium compounds, such as strontium phosphate (B84403) and strontium sorption on mineral surfaces, also confirm that pH is a master variable controlling the interaction and precipitation of strontium species in aqueous environments. nih.govmdpi.com
Solvent Influence
The principle of "like dissolves like" is fundamental to understanding the solubility of this compound in various solvents. scholarsresearchlibrary.comcaymanchem.com The compound's solubility is a direct consequence of the polarity of the solvent and its ability to form intermolecular bonds, such as hydrogen bonds. solubilityofthings.comscholarsresearchlibrary.com
This compound is reported to be soluble in polar solvents like water and ethanol (B145695). chemicalbook.comlookchem.com In water, the polar water molecules can effectively solvate the strontium cations (Sr²⁺) and the 2-hydroxybenzoate anions. The presence of the hydroxyl and carboxylate groups on the anion facilitates strong hydrogen bonding with water, contributing to its moderate solubility. solubilityofthings.com Ethanol, being a polar protic solvent, can also engage in hydrogen bonding and effectively dissolve the compound.
In contrast, its solubility is lower in less polar organic solvents such as acetone. solubilityofthings.com These solvents are less effective at stabilizing the separated ions of the salt, making the dissolution process less favorable. solubilityofthings.com The choice of solvent is crucial for practical applications, such as purification, where crystallization from a suitable solvent like hot water or ethanol can be employed. chemicalbook.com
Table 1: Solubility Characteristics of this compound in Different Solvents This table is interactive. You can sort and filter the data.
| Solvent | Type | Reported Solubility | Rationale for Behavior | Citations |
|---|---|---|---|---|
| Water | Polar Protic | Soluble / Moderately Soluble | Effective solvation of ions and hydrogen bonding with hydroxyl and carboxylate groups. | solubilityofthings.comchemicalbook.comlookchem.com |
| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding and solvating the ionic components. | chemicalbook.comlookchem.com |
Complex Formation in Solution
In solution, the interaction between the strontium ion (Sr²⁺) and the 2-hydroxybenzoate (salicylate) ligand can extend beyond simple ionic pairing to form distinct coordination complexes. libretexts.org A complex ion consists of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. libretexts.org The formation of such complexes can significantly influence the compound's solubility and chemical reactivity. libretexts.org
Research has demonstrated the ability of strontium to form various complexes with salicylate and other co-ligands. researchgate.netidsi.md The 2-hydroxybenzoate anion is a versatile ligand, capable of coordinating to metal centers in several ways. For instance, it can act in a chelating mode, where both the carboxylate oxygen and the hydroxyl oxygen bind to the same metal ion, or in a bridging mode, where the ligand links two or more metal centers. researchgate.net
One characterized example is the mononuclear complex [Sr(C₇H₅O₃)₂(C₁₂H₈N₂)₂(H₂O)₂], where the central strontium(II) ion is coordinated by two 2-hydroxybenzoate anions, two 1,10-phenanthroline (B135089) ligands, and two water molecules. researchgate.net In this architecture, the strontium ion achieves a distorted square-antiprism coordination geometry. researchgate.net
Furthermore, strontium salicylate can participate in the formation of more intricate polynuclear and heterometallic structures. idsi.md A study on [Fe-Sr] salicylate complexes revealed that salicylate residues can act as bridging ligands to link different metal atoms, such as iron and strontium. idsi.md In these complex structures, the salicylate ligands were found to coordinate to the iron atom in both bidentate chelating and monodentate modes. idsi.md The formation of these stable complexes in solution is a key aspect of the aqueous chemistry of this compound. The study of complex formation, often employing techniques like spectrophotometry, helps in determining the stoichiometry and stability of the species formed in solution. egyankosh.ac.in
Table 2: Examples of Characterized Complexes Involving Strontium and 2-Hydroxybenzoate Ligands This table is interactive. You can sort and filter the data.
| Complex Type | Chemical Formula / Description | Key Structural Features | Citations |
|---|---|---|---|
| Mononuclear | [Sr(C₇H₅O₃)₂(C₁₂H₈N₂)₂(H₂O)₂] | Distorted square-antiprism geometry around Sr(II). Coordinated by 2-hydroxybenzoate, 1,10-phenanthroline, and water ligands. | researchgate.net |
| Polynuclear (Heterometallic) | {[FeSr₂(SalH)₂(Sal)₂(NO₃)(DMA)₄]}n | Salicylate residues act as bridging ligands between Fe(III) and Sr(II) atoms. Salicylate coordinates in both chelating and monodentate fashions. | idsi.md |
Thermal Behavior and Decomposition Mechanism Studies of Strontium 2 Hydroxybenzoate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are principal techniques used to study the thermal decomposition of strontium 2-hydroxybenzoate. capes.gov.brresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. wikipedia.orgfilab.frabo.fi
Studies on alkaline earth metal salicylates, including the strontium salt, show a multi-stage decomposition process. akjournals.com The analysis of hydrated strontium salicylate (B1505791), such as Sr(C₇H₅O₃)₂·2H₂O, reveals distinct mass loss steps corresponding to dehydration, decomposition of the organic ligand, and finally, the conversion to the metal oxide. researchgate.net
The DTA curve shows endothermic and exothermic peaks corresponding to the energy changes during decomposition. The initial dehydration is an endothermic process. idsi.md The subsequent decomposition of the organic part of the molecule can involve a series of complex, overlapping processes, which may appear as both endothermic and exothermic events. idsi.md The final decomposition of the intermediate strontium carbonate to strontium oxide is also characterized by a distinct endothermic peak at high temperatures. idsi.md
The following table summarizes the general stages observed during the thermal analysis of hydrated this compound.
| Stage | Temperature Range (Approximate) | Event Description (TGA/DTA) | Mass Loss |
| I | 50 - 120°C | Dehydration: Loss of water molecules of hydration (endothermic). idsi.md | Corresponds to water content. |
| II | 120 - 460°C | Organic Ligand Decomposition: Loss of salicylic (B10762653) acid and decomposition of the salicylate anion (endothermic and exothermic events). akjournals.comidsi.md | Major mass loss. |
| III | 460 - 580°C | Intermediate Carbonate Formation: Formation of stable Strontium Carbonate (SrCO₃). akjournals.comidsi.md | Minimal mass change in this phase. |
| IV | >580°C | Carbonate Decomposition: Decomposition of Strontium Carbonate to Strontium Oxide (SrO) (endothermic). akjournals.comidsi.md | Corresponds to loss of CO₂. |
Investigation of Thermal Stability and Degradation Pathways
Dehydration: The process begins with the loss of any water molecules of hydration at relatively low temperatures. akjournals.com For instance, a heteronuclear complex containing strontium salicylate shows an initial decomposition starting around 90°C. idsi.md
Formation of an Internal Salt: Following dehydration, the compound loses salicylic acid, leading to the formation of an intermediate internal salt. akjournals.com This step marks the beginning of the primary organic decomposition.
Decomposition to Carbonate: The intermediate salt then decomposes further. This complex stage involves the breakdown of the remaining organic structure, ultimately yielding strontium carbonate (SrCO₃) as a stable solid intermediate. akjournals.comidsi.md
Dissociation of Carbonate: The final stage of degradation occurs at much higher temperatures, where the strontium carbonate dissociates into the final solid product, strontium oxide (SrO), with the release of carbon dioxide gas. akjournals.comidsi.md This final step is characteristic of the decomposition of alkaline earth metal carbonates.
This stepwise degradation indicates that this compound is stable at room temperature but undergoes complete decomposition upon significant heating, transforming into a stable inorganic oxide.
Identification of Solid-State Decomposition Products (e.g., Strontium Oxide)
Analysis of the residues at different stages of the thermal decomposition is critical for confirming the degradation pathway. For this compound, two primary solid-state products are identified:
Strontium Carbonate (SrCO₃): This is a key, stable intermediate product formed after the decomposition of the organic salicylate ligand. akjournals.comidsi.md Its formation is a common feature in the thermal degradation of organic salts of alkaline earth metals.
Strontium Oxide (SrO): This is the final solid residue left after heating to a sufficiently high temperature (above 850°C). researchgate.netidsi.md The formation of strontium oxide is confirmed by the total mass loss observed in TGA, which corresponds to the theoretical conversion of the starting salt to SrO. idsi.md
These findings are consistent across studies of various strontium salicylate compounds, including simple and more complex heteronuclear structures. researchgate.netidsi.md
Kinetic Analysis of Thermal Decomposition Processes
A kinetic analysis of the thermal decomposition process involves determining parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describes the solid-state reaction mechanism. bch.ro These parameters can be calculated from TGA data obtained at multiple heating rates using model-fitting or isoconversional (model-free) methods. bch.roasianpubs.org
A similar methodological approach could be applied to this compound. By performing TGA experiments at various linear heating rates (e.g., 5, 10, 15, and 20 K/min), one could employ isoconversional methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods to calculate the activation energy as a function of the conversion degree. asianpubs.org Subsequently, master plot methods or model-fitting techniques could identify the most probable solid-state reaction mechanism for each distinct decomposition step (dehydration, organic decomposition, carbonate decomposition). asianpubs.orgsgbaukrc.ac.in Without such an experimental study, the specific kinetic parameters for this compound remain undetermined.
Coordination Chemistry of Strontium 2 Hydroxybenzoate: a Detailed Analysis
Ligand Design and its Impact on Strontium Coordination Environment
The 2-hydroxybenzoate (salicylate) anion is a versatile ligand whose coordination behavior is central to the structural diversity of its strontium complexes. ijesi.org Its ability to bind metal ions through different atoms and in various denticities directly influences the coordination number and geometry of the strontium center.
The salicylate (B1505791) ligand possesses two key functional groups for coordination: the carboxylate group (-COO⁻) and the phenolic hydroxyl group (-OH). The carboxylate group itself can coordinate to a metal center in several ways, including monodentate, bidentate (chelating), and bridging modes. ijesi.org This flexibility allows for the formation of both simple and complex multi-nuclear structures.
Furthermore, the salicylate ligand can be either singly deprotonated (SalH⁻), where only the carboxylic acid is deprotonated, or doubly deprotonated (Sal²⁻), where both the carboxylic acid and the phenolic hydroxyl group lose their protons. This difference in charge and available donor atoms leads to vastly different coordination behaviors. In heterometallic Fe-Sr salicylates, both SalH⁻ and Sal²⁻ residues are present, with the doubly deprotonated Sal²⁻ residues acting as pentadentate ligands that chelate the iron atom and bridge to the strontium atoms. idsi.md The singly deprotonated SalH⁻ residues, in contrast, act as bidentate bridging ligands between the iron and strontium centers. idsi.md This demonstrates how the protonation state of the ligand is a critical design element impacting the final structure.
| Ligand Form | Protonation State | Typical Coordination Mode | Impact on Structure |
| SalH⁻ | Singly deprotonated | Bidentate (bridging) | Links metal centers, forming polymers or multi-nuclear complexes. idsi.md |
| Sal²⁻ | Doubly deprotonated | Pentadentate (chelating-bridging) | Forms highly stable chelate rings and bridges multiple metal centers. idsi.md |
| Salicylate | Not specified | Varies (hydroxyl group may or may not coordinate) | Determines coordination number and geometry; non-coordinating -OH can form H-bonds. acs.orgresearchgate.net |
Studies on Heterometallic Salicylate Complexes Incorporating Strontium
The inclusion of a second, different metal ion alongside strontium in a salicylate framework leads to heterometallic complexes with unique structural and potentially functional properties. Research has successfully produced and characterized Fe-Sr and Cu-Sr heterometallic salicylate complexes.
A key example is the polynuclear complex {[FeSr2(Sal)2(SalH)2(NO3)(DMA)4]}n, synthesized from the reaction of strontium salicylate with iron(III) nitrate (B79036) in the presence of dimethylacetamide (DMA). idsi.md The resulting structure is a one-dimensional polymer containing one Fe(III) and two Sr(II) atoms in its repeating unit. idsi.md In this complex, the iron atom is coordinated by all four independent salicylate residues, while the strontium atoms are coordinated by oxygen atoms from the salicylates, the nitrate anion, and the DMA solvent molecules. idsi.md The salicylate ligands adopt different coordination modes, acting as bridges between the iron and strontium centers, which is crucial for the formation of the polymeric chain. idsi.md
Another class of heterometallic complexes is represented by [CuSr(SalH)4(DMAA)4(H2O)] (where DMAA = N,N-dimethylacetamide). researchgate.netcolab.ws These complexes are described as having a "lantern type" structure. In this arrangement, the carboxylic groups of the salicylate ligands are coordinated in a syn-syn bridging mode between the copper and strontium atoms. researchgate.net The coordination number for strontium in this environment is eight, with the resulting polyhedron described as a Thomson cube. researchgate.net Unlike the Fe-Sr polymer, the hydroxyl group of the salicylic (B10762653) acid is not involved in direct coordination but participates in intramolecular hydrogen bonding. researchgate.net
| Complex | Metal Ratio (M:Sr) | Structural Type | Salicylate Role |
| {[FeSr2(Sal)2(SalH)2(NO3)(DMA)4]}n | Fe:Sr = 1:2 | 1D Coordination Polymer | Bridging (bidentate and pentadentate modes). idsi.md |
| [CuSr(SalH)4(DMAA)4(H2O)] | Cu:Sr = 1:1 | Discrete "Lantern Type" Dimer | Syn-syn bridging via carboxylate groups. researchgate.netcolab.ws |
Role of Auxiliary Ligands in Modulating Coordination Architectures and Supramolecular Aggregation
Auxiliary ligands—ligands other than salicylate that are incorporated into the structure—play a pivotal role in determining the final architecture of strontium salicylate complexes. These ligands can be neutral organic molecules (like N-donors) or solvent molecules (like water or amides). They satisfy the coordination requirements of the large strontium ion and direct the assembly process towards specific dimensionalities and geometries through both direct coordination and non-covalent interactions.
The influence of N-donor auxiliary ligands is clearly illustrated by comparing complexes synthesized with 1,10-phenanthroline (B135089) (phen) versus 4,4'-bipyridine (B149096) (4bpy). The use of the bulky, chelating phen ligand results in the formation of a discrete, dinuclear complex, [Sr2(SA)4(phen)4]. acs.orgnih.gov The phen ligands occupy a significant portion of the coordination sphere around the strontium ion, sterically hindering the formation of an extended polymeric network. acs.orgnih.gov In contrast, when the potentially bridging 4,4'-bipyridine ligand is used, a one-dimensional polymer, {Sr(SA)2(H2O)31.5(H2O)}n, is formed. acs.orgnih.gov Here, even without direct ligation to the metal, the 4bpy molecules facilitate a polymeric structure through extensive hydrogen bonding. acs.orgnih.gov
Solvent molecules are also crucial auxiliary ligands. Water molecules frequently complete the coordination sphere of the strontium ion, as seen in [Sr(C7H5O3)2(phen)2(H2O)2] and {Sr(SA)2(H2O)31.5(H2O)}n. acs.orgresearchgate.net Similarly, amide solvents like dimethylacetamide (DMA) or N,N-dimethylacetamide (DMAA) not only act as the reaction medium but also coordinate directly to the metal centers in heterometallic complexes like {[FeSr2(Sal)2(SalH)2(NO3)(DMA)4]}n and [CuSr(SalH)4(DMAA)4(H2O)]. researchgate.netidsi.md
These auxiliary ligands are also fundamental to the formation of supramolecular architectures. The final crystal packing is often stabilized by a network of non-covalent interactions. O-H···O and N-H···O hydrogen bonds involving coordinated water, uncoordinated hydroxyl groups of salicylate, and other ligands are common. acs.orgnih.gov Additionally, π-π stacking interactions between the aromatic rings of salicylate and N-donor ligands like phenanthroline contribute significantly to the stability and aggregation of the complexes into well-defined crystal structures. acs.orgresearchgate.net
| Auxiliary Ligand | Example Complex | Role and Impact on Structure |
| 1,10-Phenanthroline (phen) | [Sr2(SA)4(phen)4] | Chelating ligand; its bulk favors discrete, 0D structures. acs.orgnih.gov Involved in π-π stacking. researchgate.net |
| 4,4'-Bipyridine (4bpy) | {Sr(SA)2(H2O)31.5(H2O)}n | Facilitates 1D polymeric structure via hydrogen bonding networks. acs.orgnih.gov |
| Water (H₂O) | [Sr(C7H5O3)2(phen)2(H2O)2] | Acts as a terminal ligand, completing the Sr coordination sphere. researchgate.net Participates in H-bonding. acs.org |
| Dimethylacetamide (DMA) | {[FeSr2(Sal)2(SalH)2(NO3)(DMA)4]}n | Coordinates as a neutral ligand to satisfy the coordination needs of Sr. idsi.md |
Computational and Theoretical Investigations of Strontium 2 Hydroxybenzoate
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the nature of chemical bonds, charge distribution, and molecular orbitals in metal complexes like strontium 2-hydroxybenzoate.
DFT calculations can elucidate the bonding between the strontium (Sr²⁺) cation and the 2-hydroxybenzoate (salicylate) ligands. The primary interaction involves the coordination of the strontium ion with the oxygen atoms of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the salicylate (B1505791) anion. By calculating the electron density distribution, DFT can quantify the degree of charge transfer from the salicylate ligands to the strontium cation, revealing the ionic and covalent character of the Sr-O bonds.
Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and oxygen atoms of the salicylate ligands, while the LUMO may be associated with the strontium ion or distributed across the ligand framework. DFT studies on related strontium compounds like SrTiO₃ have been used to successfully calculate electronic structures and band gaps, demonstrating the method's applicability to strontium-containing materials. researchgate.netresearchgate.net
Furthermore, DFT is employed to analyze bonding through methods like Natural Bond Orbital (NBO) analysis, which provides information on orbital interactions and bond orders. For this compound, this analysis would detail the donor-acceptor interactions between the lone pairs of the salicylate oxygen atoms and the vacant orbitals of the strontium ion.
| Property | Description | Predicted Value/Insight |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Localized on salicylate ligands; related to ionization potential |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Associated with Sr²⁺ or ligands; related to electron affinity |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |
| Mulliken Atomic Charges | Partial charge distribution on each atom | Positive charge on Sr, negative charges on O atoms, indicating charge transfer |
| Sr-O Bond Order | A measure of the number of chemical bonds between two atoms | Indicates a primarily ionic interaction with some covalent character |
Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in different environments, such as in solution or interacting with biological systems. These simulations model the atom-by-atom interactions based on a force field, allowing for the prediction of conformational changes, solvation dynamics, and interaction energies. mdpi.com
In an aqueous solution, MD simulations can reveal the structure of the hydration shells around the strontium cation and the salicylate ligands. The simulations track the positions and orientations of water molecules, allowing for the calculation of radial distribution functions (RDFs). RDFs describe the probability of finding a water molecule at a certain distance from the solute, defining the first and second solvation shells and providing information on the coordination number of water molecules around the strontium ion.
MD simulations are also invaluable for studying how this compound interacts with complex biological structures, such as cell membranes. nih.govnih.gov Studies on the salicylate anion have shown that it can associate with and penetrate lipid bilayers, altering the membrane's structural and electrical properties. nih.govnih.gov An MD simulation of the complete strontium salicylate complex would clarify how the presence of the strontium ion influences this interaction, providing a molecular-level understanding of its bioavailability and mechanism of action. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the complex and the flexibility of its constituent parts during the simulation.
| Parameter/Analysis | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability and conformational changes of the complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions within the salicylate ligands and the Sr coordination sphere. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central point. | Characterizes the solvation shell structure around the Sr²⁺ ion and functional groups of the ligand. |
| Interaction Energy | Calculates the non-bonded energy (van der Waals and electrostatic) between the solute and solvent or other molecules. | Quantifies the strength of interaction with water, lipids, or other biological molecules. |
First-Principles Calculations for Atomic-Scale Understanding of Strontium Complexes
First-principles calculations, also known as ab initio methods, are theoretical approaches that rely on the fundamental laws of quantum mechanics without the use of empirical parameters derived from experimental data. These calculations provide a highly accurate, foundational understanding of the structural and energetic properties of molecules.
For strontium complexes, first-principles calculations can be used to determine the most stable geometric arrangement of the this compound molecule. By calculating the total energy for various possible coordination modes and conformations, researchers can predict the ground-state structure. This includes optimizing bond lengths, bond angles, and dihedral angles. For example, such calculations could determine whether the salicylate ligand binds to the strontium ion in a monodentate, bidentate chelating, or bridging fashion through its carboxylate group.
These methods are also essential for understanding the thermodynamics of complex formation. The binding energy between the strontium ion and the salicylate ligands can be calculated by comparing the total energy of the complex with the energies of the individual, isolated constituents (i.e., one Sr²⁺ ion and two salicylate anions). This provides a direct measure of the stability of the complex. First-principles DFT has been successfully applied to understand the interaction of carboxylate groups with metal surfaces and clusters, providing precedent for its application to strontium salicylate. nih.govaip.orgaip.org Similarly, state-of-the-art electronic structure calculations have been performed on the deposition of strontium on silicon surfaces, showcasing the power of these methods for complex strontium-based systems. aps.org
Quantum Chemical Approaches to Spectroscopic and Structural Properties
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the computed structure and experimental spectra like Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
By performing a vibrational frequency analysis on the optimized geometry of this compound, quantum methods can predict its theoretical FT-IR and Raman spectra. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the stretching of C=O, C-O, and O-H bonds, or the bending and rocking of the aromatic ring. These theoretical spectra are invaluable for interpreting experimental results. For instance, the coordination of the salicylate ligand to the strontium ion causes characteristic shifts in the vibrational frequencies of the carboxylate group. Comparing the calculated shifts with experimental data helps confirm the coordination mode. nih.gov Experimental work has already characterized strontium salicylate using FTIR, providing a basis for comparison with theoretical results. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited states of molecules. This allows for the prediction of the UV-Vis absorption spectrum, which is governed by electronic transitions from occupied to unoccupied molecular orbitals. Calculations can identify the specific orbitals involved in each transition (e.g., π → π* transitions within the aromatic ring) and predict the corresponding absorption wavelengths and intensities.
| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber Shift upon Coordination to Sr²⁺ |
|---|---|---|---|
| Asymmetric Stretching | Carboxylate (-COO⁻) | ~1560-1610 | Shift to lower or higher frequency depending on coordination mode |
| Symmetric Stretching | Carboxylate (-COO⁻) | ~1380-1420 | Shift to lower or higher frequency depending on coordination mode |
| Stretching | Phenolic (-OH) | ~3200-3600 | Shift to lower frequency if involved in H-bonding or coordination |
| C=C Stretching | Aromatic Ring | ~1450-1600 | Minor shifts due to electronic effects of coordination |
Theoretical Analysis of Structural Distortions and Energetic Stability
A key application of theoretical chemistry is the analysis of how molecular structure is affected by intermolecular interactions, such as the coordination of a ligand to a metal center. In this compound, the binding of the salicylate anions to the Sr²⁺ cation induces noticeable distortions in the ligand's geometry compared to its free, uncoordinated state.
First-principles and DFT calculations can precisely quantify these structural changes. For instance, in the free salicylate anion, the two C-O bonds of the carboxylate group are equivalent due to resonance. Upon coordination to strontium, this symmetry is often broken. The C-O bond lengths will change depending on how the oxygen atoms interact with the metal ion (e.g., in a bridging or chelating mode). The planarity of the aromatic ring and the orientation of the carboxylate and hydroxyl groups can also be distorted to achieve the most energetically favorable coordination geometry around the large strontium ion. Experimental data for strontium salicylate dihydrate shows a monoclinic crystal system, which implies a specific, ordered packing arrangement where such distortions are fixed. researchgate.net
Energetic stability analysis involves comparing the calculated total energies of different possible isomers or polymorphs of this compound. For example, different coordination numbers for the strontium ion (e.g., 6, 7, or 8) can be modeled, often including water molecules as additional ligands, as seen in the dihydrate form. researchgate.net By comparing the energies of these different structures, computational methods can predict the most stable form, providing fundamental insights into the solid-state chemistry of the compound. This analysis is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Advanced Materials Applications of Strontium 2 Hydroxybenzoate Non Biological
Utilization in Optoelectronic Devices based on Photoluminescent Properties
The potential use of Strontium 2-hydroxybenzoate in optoelectronic devices stems from the inherent photoluminescent properties of the salicylate (B1505791) anion. While direct studies on the strontium salt are limited, the behavior of other metal salicylates provides a strong basis for its expected luminescent capabilities.
The luminescence in salicylate compounds originates from the salicylate ligand itself. Upon excitation with ultraviolet (UV) light, the molecule absorbs energy, and through a process of excited-state relaxation, it emits light at a longer wavelength, typically in the blue region of the spectrum. This phenomenon is observed in sodium salicylate, which exhibits an excitation peak around 299 nm and a strong fluorescence emission peak at approximately 412 nm. aatbio.com This significant difference between excitation and emission wavelengths, known as a large Stokes shift, is a desirable characteristic for many optical applications as it minimizes self-absorption. aatbio.comnih.gov
The mechanism involves an energy transfer from the salicylate ligand to the metal ion, a process that is efficient in rare-earth salicylate complexes. researching.cn In this compound, the salicylate ligand acts as an antenna, absorbing UV radiation and then transferring that energy, leading to light emission. This property could be harnessed for applications such as:
Light-Emitting Diodes (LEDs): As a component in the phosphor layer of LEDs to convert UV or blue light into other visible colors.
Optical Sensors: The fluorescence of the compound could be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism.
Luminescent Materials: Incorporation into polymers or glasses to create materials that glow under UV excitation.
The photophysical properties of salicylates are summarized in the table below, using sodium salicylate as a proxy to illustrate the expected characteristics of the salicylate component in the strontium salt.
| Property | Value (for Sodium Salicylate) | Reference |
| Excitation Peak (in ethanol) | ~299 nm | aatbio.com |
| Emission Peak (in ethanol) | ~412 nm | aatbio.com |
| Stokes' Shift | ~113 nm | aatbio.com |
| Emission Color | Blue/Violet | aatbio.com |
Contributions to Advanced Materials Science and Engineering
In materials science, this compound is valued for its potential as a versatile building block and modifying agent. The presence of both an alkaline earth metal and an organic functional group allows it to be integrated into various material matrices. Strontium itself is known to modify the properties of materials, and when delivered in the form of an organic salt like the salicylate, it allows for controlled incorporation into different systems. mdpi.com
Its contributions can be seen in the development of composite materials where the compound can be dispersed within a polymer or ceramic matrix to impart specific properties, such as luminescence or improved thermal stability. Furthermore, the ability of strontium to influence crystal structures can be exploited; for example, strontium is known to enhance the properties of various alloys and crystalline materials. mdpi.comrsc.org The salicylate component, with its aromatic ring, can participate in π-π stacking interactions, potentially influencing the self-assembly and structural organization of hybrid organic-inorganic materials. nih.gov
Applications as a Reagent in Analytical Chemistry
The salicylate portion of this compound makes it a useful reagent in analytical chemistry, particularly for the detection of certain metal ions. The salicylate ion is well-known for forming intensely colored complexes with ferric ions (Fe³⁺). nih.govresearchgate.net
This reaction forms the basis of a simple and effective colorimetric method for quantifying either salicylate or iron(III) in a solution. nih.gov When a solution containing this compound is introduced to a sample containing ferric ions, a distinct violet-colored complex is formed. The intensity of this color is directly proportional to the concentration of the iron, which can be measured using a UV-Vis spectrophotometer. researchgate.net This makes this compound a potential reagent for:
Qualitative and Quantitative analysis of Iron: Used in laboratory settings for determining the presence and concentration of Fe³⁺ in aqueous samples.
Component in Test Kits: Could be integrated into field test kits for environmental monitoring or industrial quality control where rapid iron detection is necessary.
The underlying reaction involves the chelation of the ferric ion by the salicylate ligand, a principle that is well-documented and forms the basis for established analytical methods. core.ac.uk
Research and Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for modern photonics and laser technology, enabling functions like frequency conversion and optical switching. Research into organic and organometallic compounds for NLO applications is a burgeoning field. Materials containing aromatic rings and charge-transfer mechanisms, like those found in benzoate (B1203000) derivatives, are promising candidates. researchgate.net
While specific NLO studies on this compound are not widely published, related compounds suggest its potential. The structure of the salicylate ligand, featuring a π-conjugated system with donor (-OH) and acceptor (-COO⁻) groups, facilitates intramolecular charge transfer, a key requirement for second-order NLO activity. researchgate.net The incorporation of a metal cation like strontium can further influence the crystal symmetry and electronic properties of the material, which are critical factors for achieving significant NLO effects. Studies on other strontium-containing crystals have demonstrated that the inclusion of strontium can enhance NLO properties. The development of such materials is aimed at applications in telecommunications, laser manufacturing, and optical data storage. nih.gov
Role as a Precursor in Inorganic Material Synthesis
One of the most significant non-biological applications of this compound is its use as a precursor for the synthesis of pure, single-phase inorganic materials, most notably Strontium Oxide (SrO). researchgate.net Strontium oxide is an important ceramic material used in various applications, including cathode-ray tubes, specialty glass, and as a component in certain superconductors and ferrite (B1171679) magnets. wikipedia.org
The synthesis of SrO from this compound is achieved through thermal decomposition. When heated to high temperatures, the organic salicylate portion of the compound breaks down and combusts, leaving behind the inorganic strontium oxide. This method, often referred to as a soft chemistry approach, offers several advantages over traditional solid-state reactions, including lower synthesis temperatures and the formation of more homogeneous, high-purity products. researchgate.net
Thermal analysis, using techniques like Thermogravimetry (TGA) and Differential Thermal Analysis (DTA), has been employed to study the decomposition process of alkaline earth metal salicylates. akjournals.comabo.fi The decomposition of this compound dihydrate typically occurs in distinct stages, as detailed in the table below based on published research. akjournals.com
| Stage | Temperature Range (°C) | Process Description | Final Product | Reference |
| I | 60-180 | Dehydration: Loss of two water molecules (H₂O). | Sr(C₇H₅O₃)₂ | akjournals.com |
| II | 180-380 | Partial decomposition: Loss of one molecule of salicylic (B10762653) acid. | [C₆H₄(O)COO]Sr | akjournals.com |
| III | 380-500 | Final decomposition of the organic component to form an intermediate carbonate. | SrCO₃ | akjournals.com |
| IV | >900 | Decomposition of strontium carbonate to strontium oxide with release of CO₂. | SrO | researchgate.netakjournals.com |
This controlled, multi-stage decomposition makes this compound an excellent precursor, allowing for precise control over the synthesis of strontium oxide and potentially other strontium-containing mixed-metal oxides. researchgate.netakjournals.com
Concluding Remarks and Future Research Outlook
Current Challenges and Unexplored Research Avenues
Despite its straightforward synthesis from strontium carbonate and salicylic (B10762653) acid, challenges related to achieving high purity and controlling homogeneity can persist, sometimes necessitating re-crystallization and other purification steps that may lower yields. A primary challenge in the comprehensive understanding of Strontium 2-hydroxybenzoate is the limited depth of research into its solid-state characteristics and polymorphism. While its synthesis and basic characterization have been reported, a detailed exploration of its various crystalline forms, and how they influence its physicochemical properties like solubility and stability, remains an underexplored avenue. The thermal decomposition of strontium salicylate (B1505791) has been studied, revealing a multi-stage process that ultimately yields strontium oxide. However, a deeper understanding of the kinetics and mechanisms of these decomposition stages could be crucial for applications involving high temperatures.
Unexplored research avenues include its potential as a precursor in materials science for the synthesis of strontium-containing nanomaterials or functional coatings. Given that strontium compounds are known for their luminescent properties, the specific photoluminescence of this compound has not been fully characterized and could be a fruitful area of investigation. Furthermore, its application as a reagent in analytical chemistry for the detection and quantification of various ions is an area that warrants more detailed exploration.
Potential for Interdisciplinary Research Integration
The future of this compound research lies heavily in its integration with other scientific disciplines.
Materials Science and Engineering: Strontium has been successfully incorporated into various biomaterials, such as bioactive glasses and hydroxyapatite (B223615) coatings, to enhance their properties for applications in bone regeneration. Research integrating this compound as a strontium source or modifying agent for polymers and ceramics could lead to novel composite materials. For example, its incorporation into biodegradable polymers could create materials with tailored mechanical properties and bioactive functionalities.
Computational Chemistry: Molecular dynamics simulations and quantum chemical methods are powerful tools for understanding material interactions at the atomic level. Applying these computational approaches to this compound could predict its interaction with biological molecules, understand the mechanisms of its thermal decomposition, and guide the design of new materials. For instance, simulations have been used to understand how strontium doping in hydroxyapatite modifies electrostatic interactions and affects protein adsorption, providing a molecular-level understanding that could be extended to systems involving this compound.
Analytical Chemistry: The salicylate moiety offers a platform for developing new analytical methods. Interdisciplinary research could focus on creating sensors, potentially based on electrochemical or conductometric principles, for detecting salicylates or using the strontium complex in novel quantification techniques for other substances.
Methodological Advancements in this compound Studies
Advancements in analytical and characterization techniques are crucial for deepening the understanding of this compound.
Advanced Structural Analysis: While basic X-ray diffraction (XRD) has been used to characterize the compound, advanced techniques like single-crystal X-ray diffraction could provide a definitive crystal structure. This would offer precise information on bond lengths, angles, and intermolecular interactions, which is fundamental to understanding its properties. The challenges in interpreting complex structures, such as those with heavy ions or twinning, are being overcome with modern crystallographic methods.
Spectroscopic and Thermal Analysis: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) have been instrumental in its characterization. Future studies could employ more advanced and coupled techniques, like TGA coupled with mass spectrometry (TGA-MS), to precisely identify the gaseous products evolved during its thermal decomposition. High-performance liquid chromatography (HPLC) offers a robust method for purity assessment and quantification.
Surface and Morphological Characterization: For applications in material science, detailed surface analysis is key. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) could provide insights into the surface chemistry and topography of coatings or composites containing this compound.
The table below summarizes some of the key analytical techniques that have been and can be applied to the study of this compound.
| Analytical Technique | Information Provided |
| X-Ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and molecular structure. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |
| Differential Thermal Analysis (DTA) | Detection of phase transitions and thermal events. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from related compounds. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. |
By pursuing these unexplored avenues, fostering interdisciplinary collaborations, and applying advanced analytical methodologies, the scientific community can build upon the current knowledge base and unlock new and valuable applications for this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing high-purity strontium 2-hydroxybenzoate, and how is purity assessed?
Synthesis typically involves the reaction of strontium salts (e.g., strontium carbonate or hydroxide) with 2-hydroxybenzoic acid under controlled pH and temperature. Purity validation requires a multi-technique approach:
- X-ray crystallography confirms structural integrity and phase purity by comparing experimental unit cell parameters with reference data .
- Thermogravimetric analysis (TGA) assesses thermal stability and residual solvent content.
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) verify ligand coordination and absence of organic impurities .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Essential for determining bond lengths, angles, and coordination geometry. Software like SHELXL refines structural models using least-squares minimization .
- Solid-state NMR: Probes local electronic environments of strontium nuclei and ligand interactions.
- Mass spectrometry: Validates molecular weight and fragmentation patterns, though matrix-assisted laser desorption/ionization (MALDI) is preferred for low volatility .
Advanced: How can graph set analysis be applied to elucidate hydrogen bonding networks in this compound crystals?
Graph set analysis (GSA) categorizes hydrogen-bonding motifs into discrete patterns (e.g., chains, rings). For this compound:
- Step 1: Generate a hydrogen-bonding table from crystallographic data (donor-acceptor distances, angles).
- Step 2: Classify motifs using Etter’s notation (e.g., for an 8-membered ring).
- Step 3: Correlate motifs with physicochemical properties (e.g., solubility, thermal stability) .
Example: A 2D network with chains may explain anisotropic thermal expansion .
Advanced: What strategies are effective in resolving discrepancies in crystallographic data during structural refinement of this compound?
Common issues include twinning, disorder, or missing electron density:
- Twinning: Use SHELXL’s TWIN/BASF commands to model twin laws and partition intensities .
- Disorder: Apply geometric restraints (e.g., SIMU/ISOR) to stabilize anisotropic displacement parameters.
- Validation: Cross-check with the IUCr’s checkCIF tool to flag outliers in bond lengths, angles, or R-factors .
Case Study: A high (>10%) may require reprocessing data with integration software (e.g., SAINT) to correct for absorption effects .
Advanced: How do structural modifications at the hydroxybenzoate ligand influence the biological activity of strontium complexes?
Comparative in vitro studies on hydroxybenzoate derivatives reveal:
- Para-substitution (e.g., 4-hydroxybenzoate) enhances cytotoxicity by enabling inter-DNA hydrogen bonding, as seen in MCF-7 cell viability assays (IC₅₀ <62.5 µg/mL) .
- Ortho-substitution (e.g., 2-hydroxybenzoate) reduces activity due to steric hindrance or weaker ligand-metal coordination.
- Method: Pair cytotoxicity assays (e.g., MTT) with molecular docking simulations to map ligand-DNA interactions .
Basic: What are the key considerations for experimental design in crystallizing this compound to achieve high-quality diffraction data?
- Solvent selection: Use high-polarity solvents (e.g., DMF/water mixtures) to promote slow evaporation and large crystals.
- Temperature control: Maintain isothermal conditions (±0.1°C) to avoid defects.
- Data collection: Optimize exposure time and detector distance on a diffractometer (e.g., Oxford Gemini) to balance resolution and completeness. For Mo-Kα radiation, aim for θmax >25° to minimize absorption .
Advanced: How does the choice of refinement software (e.g., SHELXL vs. Olex2) impact the accuracy of this compound’s crystallographic models?
- SHELXL: Preferred for high-resolution data (<1.0 Å) due to robust least-squares algorithms and support for complex restraints (e.g., H-atom riding) .
- Olex2: Offers real-time visualization and user-friendly interfaces but may lack precision for low-symmetry space groups.
- Validation: Cross-validate results using independent software (e.g., PLATON) to detect overfitting .
Advanced: What interdisciplinary approaches can resolve contradictions between computational and experimental data for this compound’s properties?
- Density Functional Theory (DFT): Compare calculated vibrational spectra (IR/Raman) with experimental data to validate force fields.
- Molecular Dynamics (MD): Simulate thermal behavior (e.g., TGA mass loss) against experimental decomposition profiles.
- Hybrid Workflow: Integrate crystallography (SCXRD), spectroscopy, and computation to reconcile discrepancies in ligand geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
